
4-chloro-1-ethyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-ethyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the pyrazole family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a pyrazole ring substituted with various functional groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-ethyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Nitration: The nitro group can be introduced through nitration reactions using nitric acid or a mixture of nitric and sulfuric acids.
Amidation: The carboxamide group can be formed by reacting the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-ethyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, sodium borohydride.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium azide, thiourea.
Major Products Formed
Reduction of the nitro group: 4-chloro-1-ethyl-N-(4-methyl-3-aminophenyl)-1H-pyrazole-5-carboxamide.
Substitution of the chloro group: 4-azido-1-ethyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-chloro-1-ethyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The nitro and chloro groups could play a role in binding to the target site, while the pyrazole ring may contribute to the overall stability and specificity of the interaction.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide: Lacks the nitro group, which may result in different biological activity.
4-chloro-1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide: The position of the nitro group is different, potentially affecting its reactivity and interactions.
4-chloro-1-ethyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-3-carboxamide: The carboxamide group is in a different position, which could influence its chemical properties.
Uniqueness
4-chloro-1-ethyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-chloro-2-ethyl-N-(4-methyl-3-nitrophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3/c1-3-17-12(10(14)7-15-17)13(19)16-9-5-4-8(2)11(6-9)18(20)21/h4-7H,3H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPJMKXEXOVKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
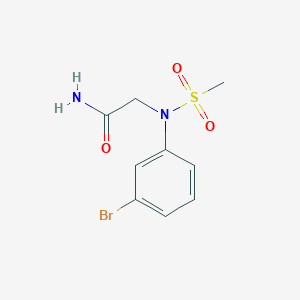
![9-oxo-N-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5835031.png)
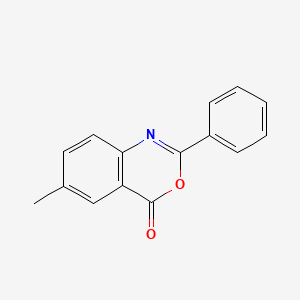
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5835055.png)
![N-{5-[(2-oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B5835059.png)
![N~5~,N~5~,4-TRIMETHYL-2-[(2-NITROBENZOYL)AMINO]-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B5835061.png)
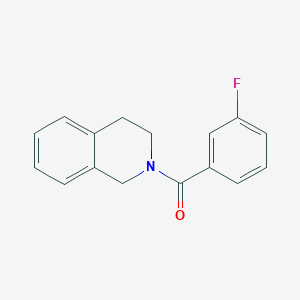
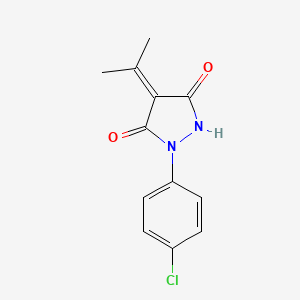
![N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide](/img/structure/B5835086.png)
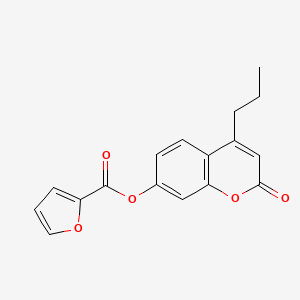
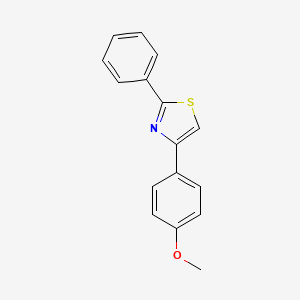
METHANONE](/img/structure/B5835116.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5835130.png)
![3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B5835132.png)
